REACTION_CXSMILES
|
[F:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=O)=[CH:4][CH:3]=1.[N:11]1[C:20]2[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=2)[CH:14]=[C:13]([NH2:21])[CH:12]=1.C(N(CC)C(C)C)(C)C>C(#N)C>[F:1][C:2]1[CH:3]=[CH:4][C:5]([C:6]([NH:21][C:13]2[CH:12]=[N:11][C:20]3[C:15]([CH:14]=2)=[CH:16][CH:17]=[CH:18][CH:19]=3)=[O:8])=[CH:9][CH:10]=1
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Name
|
|
Quantity
|
2.57 g
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Type
|
reactant
|
Smiles
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FC1=CC=C(C(=O)O)C=C1
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Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
N1=CC(=CC2=CC=CC=C12)N
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Name
|
O-benzotriazol 1-benzotriazol-1-yl-N,N,N′,N′-tetramethyluronium hexafluorophospate
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Quantity
|
7.3 g
|
Type
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reactant
|
Smiles
|
|
Name
|
|
Quantity
|
6.4 mL
|
Type
|
reactant
|
Smiles
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C(C)(C)N(C(C)C)CC
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Name
|
|
Quantity
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75 mL
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Type
|
solvent
|
Smiles
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C(C)#N
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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heated
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Type
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TEMPERATURE
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Details
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at reflux for 20 hours
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Duration
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20 h
|
Type
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CUSTOM
|
Details
|
the product crystallized
|
Type
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FILTRATION
|
Details
|
The product was collected by filtration
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Type
|
WASH
|
Details
|
washed with acetonitrile
|
Type
|
CUSTOM
|
Details
|
to give a colorless solid, 3.86 g (79%)
|
Name
|
|
Type
|
|
Smiles
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FC1=CC=C(C(=O)NC=2C=NC3=CC=CC=C3C2)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |